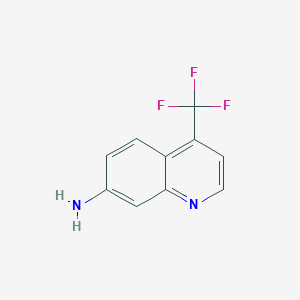
4-(Trifluoromethyl)quinolin-7-amine
Overview
Description
4-(Trifluoromethyl)quinolin-7-amine is a useful research compound. Its molecular formula is C10H7F3N2 and its molecular weight is 212.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Trifluoromethyl)quinolin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethyl)quinolin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotective Agent : A study on the neurotropic activity of related compounds, specifically 2,3,3-trimethyl-2,3,5,6,7,8-hexahydro-1H-pyrrolo[3,4-b]quinolin-9-amine, found potential as neuroprotective agents, as they significantly reduced motor activity in mice (Zaliznaya et al., 2020).
Anti-Proliferative Activity Against Cancer Cells : Novel 4-aminoquinoline derivatives have shown potential anti-proliferative activity against MCF-7 breast cancer cells, with certain derivatives exhibiting higher activity than doxorubicin, a common chemotherapy medication (Ghorab et al., 2014).
Antiparasitic and Antineoplastic Agents : Certain 7-trifluoromethyl-4-(4-substituted anilino)quinolines have shown potential as antiparasitic and antineoplastic agents, with one compound in particular demonstrating promising antiparasitic activity and broad-spectrum antitumor activity (Abadi & Brun, 2003).
Anticancer Agents : Another study on 4-aminoquinoline derivatives identified them as a new class of anticancer agents, with specific compounds showing potent effects on cancer cells (Zhang et al., 2007).
Bioimaging Applications : A catalyst-free synthesis of 2,4-disubstituted 7-aminoquinolines has been developed, which could be utilized for low-cost Golgi-localized probes in bioimaging applications (Chen et al., 2019).
Immunostimulatory Antagonists : Substituted 2-arylquinolin-4-amines have shown potential as immunostimulatory CpG-oligodeoxynucleotides antagonists, which could have implications in reversing autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus (Paliakov et al., 2007).
Antimicrobial Activity : New trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazole compounds have exhibited significant antimicrobial activity against various microorganisms, indicating their potential as future antituberculosis agents (Garudachari et al., 2014).
Photocyclizations and Self-Assemblies : Research on di(quinolinyl)arylamines and tri(quinolinyl)amines has shown that photoreactions can produce bent-bent dipyridocarbazoles, with reaction rates influenced by solvent polarity and substituents. This has implications for emission color changes and photoreaction-induced self-assemblies (Karasawa et al., 2016).
Antimalarial Activity : Certain compounds like 4-(7′-trifluoromethylquinolin-4′-ylamino)phenol have shown significant antimalarial activity, whereas their bis(trifluoromethyl) analogues have shown insignificant activity (Barlin & Tan, 1985).
Antibacterial and Antifungal Activities : Quinoline derivatives with 1,2,4-triazole moiety have displayed promising antibacterial and antifungal activities, comparable to standard drugs (Eswaran et al., 2009).
properties
IUPAC Name |
4-(trifluoromethyl)quinolin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-3-4-15-9-5-6(14)1-2-7(8)9/h1-5H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCNJVKBDKOPIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)quinolin-7-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



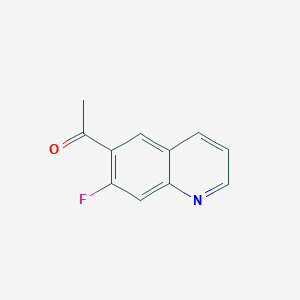

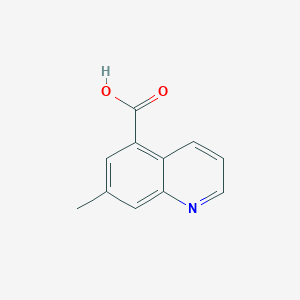
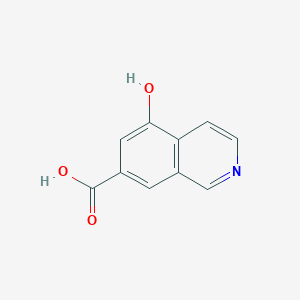
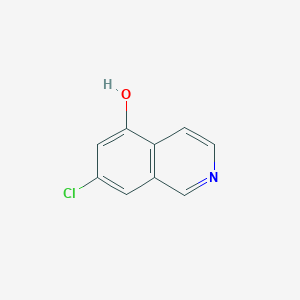
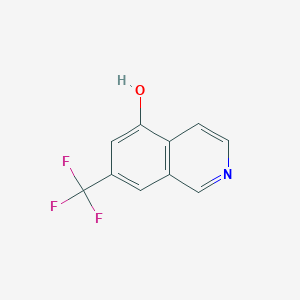

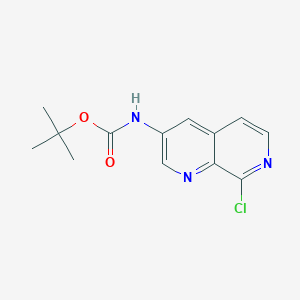

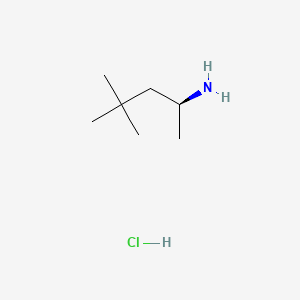
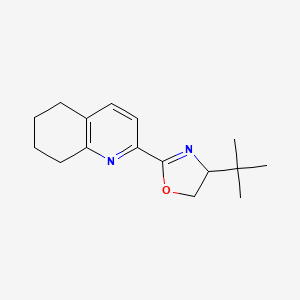
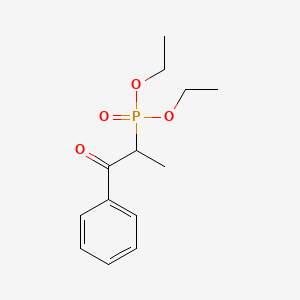
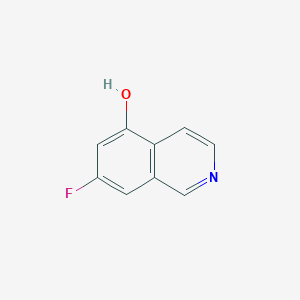
![(R)-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B8212226.png)